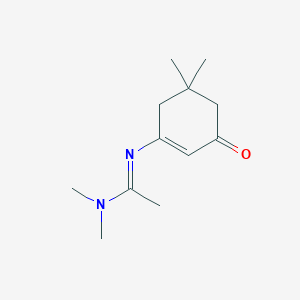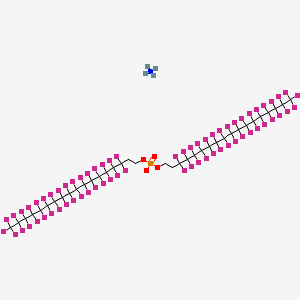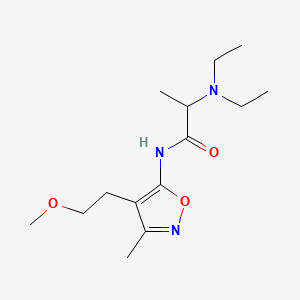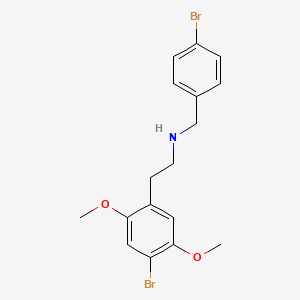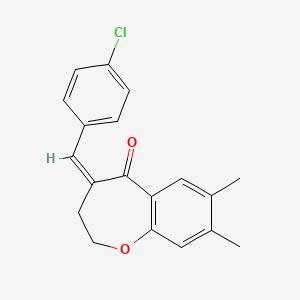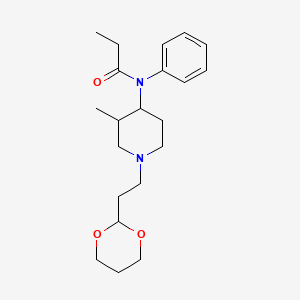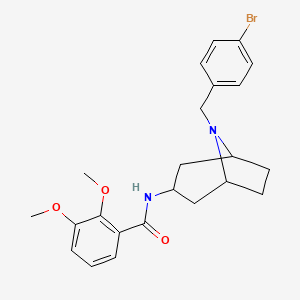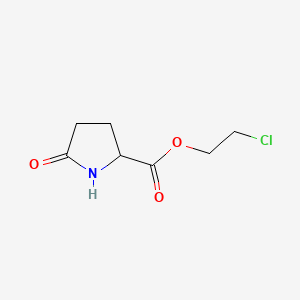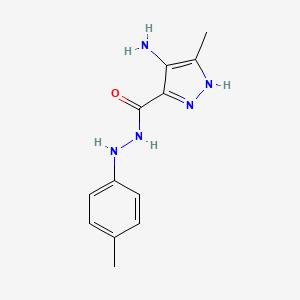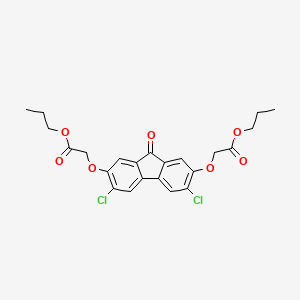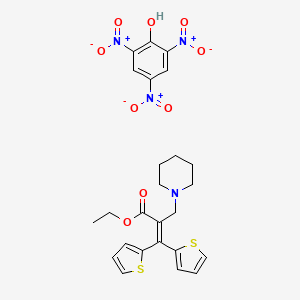
1-Piperidinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structural properties, which include a piperidine ring and thienyl groups, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 1-Piperidinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate typically involves multi-step organic reactions. The process begins with the preparation of 1-Piperidinepropionic acid, which is then reacted with alpha-di-2-thienylmethylene to form the desired compound. The final step involves esterification with ethyl alcohol and subsequent picrate formation. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Piperidinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used
Scientific Research Applications
1-Piperidinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Piperidinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate involves its interaction with molecular targets such as protease-activated receptor-2. The compound binds to an allosteric pocket of the receptor, inhibiting its activity and modulating downstream signaling pathways. This interaction affects various cellular processes, including inflammation and platelet aggregation .
Comparison with Similar Compounds
1-Piperidinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate can be compared with other piperidine derivatives, such as:
1-Piperidinepropionic acid: A simpler analog without the thienyl groups.
Ethyl 1-piperidinepropionate: Another ester derivative with different functional groups.
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and functional groups
Properties
CAS No. |
102952-40-9 |
|---|---|
Molecular Formula |
C25H26N4O9S2 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
ethyl 2-(piperidin-1-ylmethyl)-3,3-dithiophen-2-ylprop-2-enoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C19H23NO2S2.C6H3N3O7/c1-2-22-19(21)15(14-20-10-4-3-5-11-20)18(16-8-6-12-23-16)17-9-7-13-24-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-9,12-13H,2-5,10-11,14H2,1H3;1-2,10H |
InChI Key |
SSYYWAKZDBXCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CS1)C2=CC=CS2)CN3CCCCC3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


